molecular formula C22H36N2O6 B13141172 Boc-D-Dab(ivDde)-OH

Boc-D-Dab(ivDde)-OH

Cat. No.: B13141172
M. Wt: 424.5 g/mol
InChI Key: QSVRJSYPXRZMSU-CQSZACIVSA-N
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Description

Boc-D-Dab(ivDde)-OH is a derivative of the amino acid 2,4-diaminobutyric acid. The compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection of amino acids during the synthesis process. The Boc (tert-butyloxycarbonyl) group protects the amino group, while the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the side chain amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Dab(ivDde)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Boc group is introduced using di-tert-butyl dicarbonate [(Boc)2O] in the presence of a base such as triethylamine. The ivDde group is introduced using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Dab(ivDde)-OH undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .

Scientific Research Applications

Boc-D-Dab(ivDde)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme

Properties

Molecular Formula

C22H36N2O6

Molecular Weight

424.5 g/mol

IUPAC Name

(2R)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C22H36N2O6/c1-13(2)10-15(18-16(25)11-22(6,7)12-17(18)26)23-9-8-14(19(27)28)24-20(29)30-21(3,4)5/h13-14,25H,8-12H2,1-7H3,(H,24,29)(H,27,28)/t14-/m1/s1

InChI Key

QSVRJSYPXRZMSU-CQSZACIVSA-N

Isomeric SMILES

CC(C)CC(=NCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O

Canonical SMILES

CC(C)CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O

Origin of Product

United States

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